2-Aminohexan-1-OL oxalate
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Overview
Description
2-Aminohexan-1-OL oxalate is a chemical compound with the molecular formula C8H17NO5 and a molecular weight of 207.22 g/mol It is a derivative of hexanol, where an amino group is attached to the second carbon atom, and it is combined with oxalic acid to form the oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexan-1-OL oxalate typically involves the reaction of 2-aminohexanol with oxalic acid. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the oxalate salt. The reaction can be represented as follows:
2-Aminohexanol+Oxalic acid→2-Aminohexan-1-OL oxalate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Aminohexan-1-OL oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxalate salt can be reduced to yield the free amine and alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of free amine and alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Aminohexan-1-OL oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways involving amino alcohols.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminohexan-1-OL oxalate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
2-Aminohexanol: The free amine form without the oxalate salt.
Hexanol: The parent alcohol without the amino group.
2-Aminohexanoic acid: The carboxylic acid derivative.
Uniqueness: 2-Aminohexan-1-OL oxalate is unique due to the presence of both an amino group and an oxalate salt, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-aminohexan-1-ol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.C2H2O4/c1-2-3-4-6(7)5-8;3-1(4)2(5)6/h6,8H,2-5,7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWZDFSXBYINCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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